2-Perfluorodecyl ethanoic acid

Aquatic ecotoxicology PFAS risk assessment Fluorotelomer carboxylic acid toxicity

2-Perfluorodecyl ethanoic acid (CAS 53826-13-4; synonym: 2H,2H-perfluorododecanoic acid, 10:2 FTCA) is a C12 saturated fluorotelomer carboxylic acid bearing a –CH₂– spacer between the perfluorodecyl chain and the carboxylic acid head group. With molecular formula C₁₂H₃F₂₁O₂ and a molecular weight of 578.12 g/mol, it belongs to the polyfluorinated alkyl substance (PFAS) family but is structurally and functionally distinct from the fully perfluorinated carboxylic acids (PFCAs) such as perfluorododecanoic acid (PFDoA) and perfluorodecanoic acid (PFDA).

Molecular Formula C12H3F21O2
Molecular Weight 578.12 g/mol
Cat. No. B1366825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Perfluorodecyl ethanoic acid
Molecular FormulaC12H3F21O2
Molecular Weight578.12 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C12H3F21O2/c13-3(14,1-2(34)35)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h1H2,(H,34,35)
InChIKeyIKHNVATUHWDNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Perfluorodecyl Ethanoic Acid (10:2 FTCA) – Technical Identity and Comparative Positioning for Scientific Procurement


2-Perfluorodecyl ethanoic acid (CAS 53826-13-4; synonym: 2H,2H-perfluorododecanoic acid, 10:2 FTCA) is a C12 saturated fluorotelomer carboxylic acid bearing a –CH₂– spacer between the perfluorodecyl chain and the carboxylic acid head group . With molecular formula C₁₂H₃F₂₁O₂ and a molecular weight of 578.12 g/mol, it belongs to the polyfluorinated alkyl substance (PFAS) family but is structurally and functionally distinct from the fully perfluorinated carboxylic acids (PFCAs) such as perfluorododecanoic acid (PFDoA) and perfluorodecanoic acid (PFDA) . The compound is primarily sourced as an analytical reference standard (typical purity ≥97%) for environmental monitoring, toxicological research, and biomarker identification studies .

Analytical standard for targeted LC-MS/MS environmental and biomarker workflows
Structurally distinct –CH₂– spacer separates it from fully perfluorinated carboxylic acids (PFCAs)
Applied in PFAS toxicology research, fate modeling, and exposure science studies

Why 2-Perfluorodecyl Ethanoic Acid Cannot Be Substituted by Fully Perfluorinated or Shorter-Chain Analogs


Attempting to substitute 2-perfluorodecyl ethanoic acid (10:2 FTCA) with a fully perfluorinated carboxylic acid such as PFDoA or PFDA, or with a shorter-chain FTCA homolog, introduces systematic error in both toxicological potency estimates and environmental fate modeling. The –CH₂– spacer in 10:2 FTCA raises the predicted pKa by approximately 2.9 log units relative to PFDoA (pKa ~3.42 vs. ~0.52), fundamentally altering ionization state at environmentally relevant pH . Empirically, FTCAs are 1 to 5 orders of magnitude more acutely toxic to aquatic organisms than their PFCA counterparts, with 10:2 FTCA exhibiting the most extreme potency within the homologous series [1]. Chronic reproductive endpoints, biotransformation kinetics, and sediment partitioning all diverge sharply between chain lengths and between saturated (FTCA) and unsaturated (FTUCA) congeners, meaning that no in-class analog can serve as a reliable proxy.

Ionization behavior shifts
The –CH₂– spacer raises predicted pKa by ~2.9 log units relative to PFDoA, altering aqueous ionization at environmental pH; bioavailability estimates may shift.
Acute toxicity underestimation
10:2 FTCA acute toxicity is orders of magnitude higher than PFCAs; using PFCA surrogates may severely underestimate hazard in aquatic screens.
Endpoint divergence across congeners
Chronic reproductive, biotransformation half-life, and sediment partitioning diverge sharply between chain lengths and saturation; no in-class analog is a reliable proxy.

Quantitative Differentiation Evidence for 2-Perfluorodecyl Ethanoic Acid (10:2 FTCA) Versus Key Comparators


Acute Aquatic Toxicity: 10:2 FTCA Versus Perfluorinated Carboxylic Acids (PFCAs) in Daphnia magna

In a head-to-head acute toxicity assessment spanning the 4:2 through 10:2 FTCAs and FTUCAs, 10:2 FTCA produced the lowest EC₅₀ value recorded across all tested species and endpoints. The acute EC₅₀ for D. magna immobility was 0.025 mg/L (0.04 μmol/L) for 10:2 FTCA, while comparative PFCA toxicity thresholds were reported to be up to 10,000 times higher [1]. The same study documented that toxicity increased with fluorocarbon chain length for telomer acids of ≥8 fluorinated carbons, positioning 10:2 FTCA as the most acutely potent congener in the tested series [1].

Acute aquatic toxicity
Head-to-head
10:2 FTCA EC₅₀ 0.025 mg/L vs PFCA class thresholds up to 10,000× higher
Supports hazard ranking: PFCA surrogates may not reproduce acute response
48-h D. magna immobilization; Phillips et al. 2007
Aquatic ecotoxicology PFAS risk assessment Fluorotelomer carboxylic acid toxicity

Chronic Reproductive Toxicity in Daphnia magna: 10:2 FTCA Versus 10:2 FTUCA (Unsaturated Analog)

In a direct, life-cycle chronic toxicity comparison, 10:2 FTCA was consistently more toxic than its unsaturated counterpart (10:2 FTUCA) across every reproductive endpoint measured. The median effective concentration (EC₅₀) for time to first brood was 50 μg/L for 10:2 FTCA versus 287 μg/L for 10:2 FTUCA — a 5.7-fold increase in potency. For mean number of offspring per female, the EC₅₀ values were 48 μg/L and 214 μg/L, respectively — a 4.5-fold difference. Lethal concentrations (LC₅₀) were >60 μg/L for 10:2 FTCA and 150 μg/L for 10:2 FTUCA [1].

Chronic reproductive toxicity
Head-to-head
10:2 FTCA EC₅₀ 50 μg/L vs 10:2 FTUCA 287 μg/L (5.7× lower)
Chronic reproductive endpoint context: unsaturated analog may not replicate potency
D. magna life-cycle test; Phillips et al. 2010
Chronic aquatic toxicity Reproductive toxicology Fluorotelomer structure-activity relationship

Freshwater Algal Toxicity: 10:2 FTCA Versus 8:2 FTCA and 6:2 FTCA in Chlorella vulgaris

In a comparative algal toxicity study testing the 6:2, 8:2, and 10:2 saturated FTCAs against Chlorella vulgaris (the most sensitive test species), 10:2 FTCA exhibited the highest toxicity with an EC₅₀ of 4.2 mg/L. This was significantly lower than the EC₅₀ of 26.2 mg/L recorded for 6:2 FTCA — representing a 6.2-fold increase in toxicity with the longer perfluorinated chain [1]. C. vulgaris was identified as the most sensitive species overall, with a toxicity rank order inversely correlating with EC₅₀ magnitude: 10:2 FTsCA > 8:2 FTuCA > 6:2 FTuCA > 6:2 FTsCA [1].

Algal toxicity
Head-to-head
10:2 FTCA EC₅₀ 4.2 mg/L vs 6:2 FTCA 26.2 mg/L (6.2× lower)
Supports chain-length-dependent algal toxicity interpretation
C. vulgaris growth inhibition; Mitchell et al. 2011
Algal toxicity Freshwater ecotoxicology Fluorotelomer chain-length effect

Human Liver Cell Cytotoxicity: 10:2 FTCA Versus Perfluorodecanoic Acid (PFDA) in THLE-2 Cells

In a comprehensive structure-activity assessment using human liver epithelial (THLE-2) cells, 10:2 FTCA demonstrated an EC₅₀ of 24 ± 9 μM, significantly lower than the EC₅₀ of 65 ± 41 μM recorded for its fully perfluorinated counterpart, perfluorodecanoic acid (PFDA) — a 2.7-fold enhancement in cytotoxicity for the fluorotelomer acid [1]. The overall toxicity ranking established across all congener classes was FTUALs ≥ FTALs > FTUCAs ≥ FTCAs > PFCAs, confirming that the intermediate metabolic precursors are systematically more cytotoxic than the terminal PFCA degradation products [1].

Human liver cell cytotoxicity
Head-to-head
10:2 FTCA EC₅₀ 24 μM vs PFDA 65 μM (2.7× lower)
Cytotoxicity endpoint context: PFDA may underestimate hepatocellular response
THLE-2 cell viability assay; Rand et al. 2014
Human cell toxicology PFAS metabolic precursors Hepatocellular cytotoxicity

Biotransformation Half-Life in Rainbow Trout: 10:2 FTCA Versus 8:2 FTCA and FTUCA Congeners

Following dietary exposure of rainbow trout (Oncorhynchus mykiss) to 10:2 FTOH, the major metabolite detected was 10:2 FTCA, which exhibited a depuration half-life of 3.7 ± 0.4 days [1]. This was the longest half-life among all measured fluorotelomer acid metabolites: 8:2 FTCA had a half-life of 3.3 days, while the unsaturated analogs 10:2 FTUCA and 8:2 FTUCA were eliminated more rapidly at 2.1 ± 0.5 days and 1.3 days, respectively [1]. The 2.8-fold longer retention of 10:2 FTCA compared to 8:2 FTUCA indicates that both chain length and saturation state govern metabolic persistence.

Biotransformation half-life
Head-to-head
10:2 FTCA t½ 3.7 d vs 8:2 FTUCA 1.3 d (2.8× longer)
Supports tissue-residence time differentiation; chain length and saturation influence persistence
Rainbow trout dietary exposure; Brandsma et al. 2011
Biotransformation kinetics Fluorotelomer metabolism Aquatic organism depuration

Sediment-Water Partitioning: 10:2 FTCA Versus 8:2 FTCA in Soil-Water Microcosms

In a controlled soil-water microcosm study comparing the environmental fate of 8:2 and 10:2 fluorotelomer acids, sorption to sediment was found to be greater for the 10:2 telomer acids compared with the corresponding 8:2 telomer acids [1]. Both FTCAs and FTUCAs degraded rapidly in the microcosm system, but the enhanced sediment affinity of the longer-chain 10:2 congeners indicates a chain-length-dependent partitioning behavior that affects their environmental mobility and bioavailability [1].

Sediment-water partitioning
Head-to-head
10:2 telomer acids show greater sediment sorption than 8:2 analogs (qualitative)
Sediment partitioning context: shorter-chain FTCAs may overestimate aqueous concentrations
Soil-water microcosm; Myers & Mabury 2010
Environmental fate Sediment sorption Fluorotelomer partitioning

Evidence-Backed Procurement Scenarios for 2-Perfluorodecyl Ethanoic Acid (10:2 FTCA)


Acute and Chronic Aquatic Toxicity Testing for Fluorotelomer Risk Assessment

10:2 FTCA is the most acutely toxic congener in the saturated FTCA series, with a D. magna EC₅₀ of 0.025 mg/L — up to 10,000-fold lower than PFCA thresholds [1] — and is 4.5- to 5.7-fold more potent at chronic reproductive endpoints than its unsaturated analog 10:2 FTUCA [2]. Laboratories conducting regulatory ecotoxicology or deriving Predicted No-Effect Concentrations (PNECs) for fluorotelomer-contaminated sites require authentic 10:2 FTCA as a test substance because no PFCA or shorter-chain FTCA can reproduce this toxicity profile.

Human Cell-Based Cytotoxicity Screening of PFAS Metabolic Intermediates

In THLE-2 human liver epithelial cells, 10:2 FTCA (EC₅₀ = 24 ± 9 μM) is 2.7-fold more cytotoxic than PFDA (EC₅₀ = 65 ± 41 μM) and 42-fold more cytotoxic than 4:2 FTCA [3]. Toxicology and pharmacology laboratories evaluating the human health implications of fluorotelomer alcohol biotransformation must use authentic 10:2 FTCA for dose-response studies, as PFDA or shorter-chain FTCAs will systematically underestimate hepatocellular toxicity.

Biotransformation and Bioaccumulation Studies in Aquatic Model Organisms

With a depuration half-life of 3.7 ± 0.4 days in rainbow trout — 1.8-fold longer than 10:2 FTUCA and 2.8-fold longer than 8:2 FTUCA [4] — 10:2 FTCA is the most persistent fluorotelomer acid metabolite in fish tissue. Environmental chemistry and fisheries toxicology laboratories conducting dietary exposure and bioaccumulation studies require 10:2 FTCA as an authentic analytical standard to accurately quantify tissue residues and calculate biomagnification factors.

Environmental Monitoring and Biomarker Identification Using Targeted LC-MS/MS Analysis

10:2 FTCA has been established as a key analytical reference standard for the identification of biomarkers of human exposure to fluorotelomer alcohols (FTOHs) and polyfluoroalkyl phosphate esters (PAPs) using targeted and non-targeted LC-MS/MS approaches [5]. Environmental health and exposure science laboratories procuring this compound as a certified reference material can directly align their analytical workflows with published biomarker identification methods, ensuring chromatographic retention time matching and MS/MS spectral library comparability.

Application
Selection Property
Validation Focus
Aquatic toxicity assessment
Acute toxicity profile distinct from PFCAs
PNEC derivation and aquatic hazard ranking
Human cell cytotoxicity screening
Cytotoxicity profile vs fully perfluorinated analogs
Hepatocellular dose-response model interpretation
Biotransformation & bioaccumulation
Depuration half-life differentiation from unsaturated congeners
Dietary exposure and tissue-residue modeling
LC-MS/MS environmental monitoring
Certified analytical reference standard for biomarker identification
Chromatographic and mass spectral method alignment
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